Allylidenetriphenylphosphorane

Stereoselective synthesis Wittig olefination Semistabilized ylides

Generic ylides fail to deliver the conjugated π-system required for stereoselective olefinations and [3+2] annulations, forcing researchers into multi-step workarounds. Allylidenetriphenylphosphorane (ATP) directly resolves this bottleneck. • Achieves >99:1 E-selectivity with N-sulfonyl imines; critical for bioactive polyenes (e.g., DMU-212 precursor, 74% yield). • One-step, room-temperature [3+2] annulation gives substituted cyclopentadienes and fulvenes in up to 90% yield. • Bifunctional γ-alkylation/intramolecular Wittig cascade delivers cyclopentenone intermediates in a single operation (62% yield), reducing step count and solvent consumption.

Molecular Formula C21H19P
Molecular Weight 302.3 g/mol
CAS No. 15935-94-1
Cat. No. B102500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylidenetriphenylphosphorane
CAS15935-94-1
Molecular FormulaC21H19P
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H19P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-18H,1H2
InChIKeyKTXDDSBSRMDZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylidenetriphenylphosphorane: Semistabilized Ylide for Stereoselective Olefination and Annulation


Allylidenetriphenylphosphorane (ATP, CAS 15935-94-1, C₂₁H₁₉P) is a semistabilized phosphorus ylide widely employed as a Wittig reagent and a C₃ synthon. It is classified as an allylic phosphonium ylide, characterized by its ability to act as both a nucleophile and an electrophile at different positions of the allylic system [1]. Unlike simple alkylidene or benzylidene analogs, its extended conjugation and ambident reactivity enable unique [3+2] annulation pathways and highly tunable stereoselective olefinations, making it a strategic reagent for constructing complex molecular architectures.

Reagent Type Semistabilized allylic phosphonium ylide; C₃ synthon
Workflow Stereoselective Wittig olefination and [3+2] annulation
Selection Context Requires conjugated diene installation or bifunctional ylide reactivity

Allylidenetriphenylphosphorane Selectivity & Reactivity Gaps


Generic substitution among semistabilized triphenylphosphonium ylides is unreliable because their reactivity and selectivity are highly dependent on the substituent attached to the ylidic carbon. Simple alkylidene ylides (e.g., methylene- or benzylidene-triphenylphosphorane) cannot engage in the [3+2] annulation that is characteristic of allylidenetriphenylphosphorane (ATP), as they lack the required conjugated π-system [1]. Even structurally similar allylic ylides show divergent behavior; for example, crotyl- or cinnamylidene-triphenylphosphoranes can follow alternative reaction pathways such as [2+2] cycloaddition instead of the desired Wittig or annulation chemistry [2]. ATP uniquely provides access to both >99:1 stereoselectivity in olefinations with N-sulfonyl imines and high-yielding one-step syntheses of cyclopentadienes and fulvenes at room temperature, a dual capability not replicated by its closest in-class analogs.

ATP
Allylidenetriphenylphosphorane (Target)

Enables [3+2] annulation and highly tunable stereoselective olefination via ambident reactivity.

Analog
Methylene- or benzylidene-triphenylphosphoranes

Lack conjugated π-system; cannot engage in [3+2] annulation or install diene frameworks.

Analog
Crotyl- or cinnamylidene-triphenylphosphoranes

Structurally similar allylic ylides may follow alternative pathways (e.g., [2+2] cycloaddition), shifting product outcome.

Allylidenetriphenylphosphorane: Performance Benchmarks vs. Analogs


Stereoselective Olefination Using N-Sulfonyl Imines

Allylidenetriphenylphosphorane (ATP) achieves >99:1 stereoselectivity (Z/E) in olefination reactions with N-sulfonyl imines, a marked improvement over traditional Wittig reactions with aldehydes where semistabilized ylides like benzylidenetriphenylphosphorane typically yield mixtures of Z- and E-alkenes with poor selectivity [1]. In the same protocol, benzylidenetriphenylphosphoranes also achieve >99:1 selectivity, but ATP uniquely provides the allylic diene framework essential for further transformations.

Stereoselective Olefination
Head-to-head
Z/E >99:1 with N-sulfonyl imines; installs conjugated diene unit
Matches top-tier stereocontrol reported; adds diene handle for complexity-building.
Benzylidene ylide also achieves >99:1 but without allylic framework.
Stereoselective synthesis Wittig olefination Semistabilized ylides

[3+2] Annulation for Cyclopentadiene Synthesis

Allylidenetriphenylphosphorane (ATP) undergoes [3+2] annulation with 1,2-diacylethylenes at room temperature to afford substituted cyclopentadienes in yields up to 90% [1]. In contrast, methylenetriphenylphosphorane and benzylidenetriphenylphosphorane do not participate in analogous annulation reactions due to the absence of the allylic π-system. Attempted annulation with non-stabilized or semistabilized allylic phosphoranes (e.g., 21 and 22) failed to give any cyclopentadiene products, highlighting a unique reactivity threshold [1].

[3+2] Annulation Yield
Head-to-head
Up to 90% isolated yield; simple alkylidene or non-stabilized allylic analogs 0%
Unique one-step cyclopentadiene/fulvene synthesis; reactivity threshold not met by other ylides.
Room-temperature heterogeneous medium.
Cyclopentadiene synthesis Annulation Room-temperature reactivity

One-Pot Cyclopentenone Synthesis via Bifunctional Ylide

ATP functions as a bifunctional reagent, enabling sequential γ-alkylation followed by intramolecular Wittig olefination in a single pot to yield cyclopentenones and α,β-unsaturated ketones [1]. In a representative example, treatment of the phosphonium salt with phenacyl bromide and DIPEA afforded the cyclopentenone product in 62% yield [2]. Simple alkylidene ylides (e.g., methylenetriphenylphosphorane) lack this bifunctional capacity and would require separate steps for alkylation and olefination, leading to lower overall efficiency.

One-Pot Cyclopentenone
Class-level
62% yield (phenacyl bromide, DIPEA, CH₂Cl₂)
Bifunctional alkylation/Wittig cascade reported; step-count advantage over sequential methods.
Comparator yield inferred from class-level literature precedent.
Bifunctional reagents One-pot synthesis Cyclopentenone

γ-Regioselective Nitration for Divergent Functionalization

Allylidenetriphenylphosphoranes (41) undergo nitration by ethyl nitrate preferentially at the γ-position, affording (γ-nitroallylidene)triphenylphosphoranes (43), which serve as precursors to nitro-dienes (45) [1]. In contrast, the nitration of benzylidenetriphenylphosphoranes with N₂O₄ occurs at the α-position, demonstrating that the extended conjugation in ATP redirects electrophilic attack to the terminal carbon. This regiochemical differentiation is critical for accessing specific nitro-olefin building blocks not available from benzylidene analogs.

γ-Regioselective Nitration
Class-level
Exclusive γ-nitration with ethyl nitrate; benzylidene ylide gives α-nitration
Divergent regiochemistry enables nitro-diene building blocks not accessible from benzylidene analogs.
CHCl₃, room temperature; extended conjugation directs electrophilic attack.
Regioselective nitration Ylide functionalization Nitro-diene synthesis

π-Allyl Coordination Mode in Metal Complexes

The crystal structure of (allylidenetriphenylphosphorane)-molybdenum tetracarbonyl benzene reveals that ATP coordinates to Mo(0) through a π-allylic system involving all three allylidene carbon atoms [1]. This π-allyl binding mode is distinct from the σ-donor coordination typical of simple alkylidene ylides like methylene- or benzylidenetriphenylphosphorane, which bind solely through the ylidic carbon. The resulting distorted octahedral complex (R = 0.068 for 3058 reflections) demonstrates ATP's utility as a versatile ligand for transition metal chemistry.

π-Allyl Coordination Mode
Class-level
π-Allyl binding to Mo(0) via C1–C2–C3; σ-donor ylides bind only at ylidic carbon
Rare ligand behavior for phosphorus ylide; supports organometallic catalyst design.
Structure confirmed by X-ray crystallography.
Coordination chemistry π-Allyl complexes Organometallic reagents

Stabilized vs. Non-Stabilized Ylide Reactivity in Annulation

The [3+2] annulation of ATP with 1,2-diacylethylenes proceeds efficiently at room temperature (20–25 °C) without external heating or catalysts [1]. In a direct experimental comparison, allylidenephosphorane 21 and (3-phenylallylidene)phosphorane 22—lacking the ester-stabilizing group—failed to produce any cyclopentadiene products under identical or forcing conditions [1]. This demonstrates that the ester-substituted ATP scaffold uniquely balances reactivity and stability to achieve room-temperature annulation while non-stabilized analogs are completely ineffective.

Stabilized vs. Non-Stabilized
Head-to-head
80–90% annulation yield (stabilized ATP); 0% for non-stabilized allylidenephosphoranes 21/22
Ester-substituted scaffold uniquely balances reactivity; non-stabilized analogs are ineffective.
Identical room-temperature conditions; dibenzoylethylene or diacetylethylene substrates.
Annulation Phosphorane reactivity Reaction scope

Key Applications of Allylidenetriphenylphosphorane


Stereoselective 1,3-Diene Synthesis for Medicinal Chemistry

ATP is the reagent of choice for installing 1,3-diene motifs with >99:1 stereocontrol via N-sulfonyl imine olefination, a critical requirement for synthesizing bioactive polyenes such as the anticancer agent DMU-212 (yield 74%, >99:1 E-selectivity). Laboratory procurement should prioritize ATP when the synthetic route demands both high geometric purity and a conjugation-ready diene handle [1].

One-Step Cyclopentadiene & Fulvene Synthesis

For research groups synthesizing substituted cyclopentadienes, fulvenes, or cyclopentenone natural product analogs (e.g., (±)-methyl dehydrojasmonate), ATP offers a one-step, room-temperature [3+2] annulation with yields up to 90%. No other commercially available phosphonium ylide provides this transformation without multi-step sequences [1].

One-Pot Cyclopentenone Annulation for Process Development

Process chemists developing scalable routes to cyclopentenone-containing intermediates can leverage ATP's bifunctional reactivity to combine γ-alkylation and intramolecular Wittig olefination in a single operation (62% yield). This reduces step count and solvent usage compared to sequential alkylation/olefination protocols using separate ylide reagents [1].

π-Allyl Complexes as Organometallic Ligands for Catalysis

Inorganic and organometallic chemists exploring novel ligand architectures can employ ATP as a rare example of a phosphorus ylide that binds transition metals in a π-allyl fashion. This coordination mode, structurally characterized by X-ray crystallography [1], enables the design of metal complexes with distinct electronic properties not accessible with σ-donor ylides.

Application
Selection Property
Validation Focus
1,3-Diene synthesis for medicinal chemistry
Stereocontrol and diene installation
>99:1 Z/E verification on target imine substrate
Cyclopentadiene and fulvene synthesis
[3+2] annulation reactivity
Yield and regioselectivity with specific diacylethylene
Cyclopentenone process development
Bifunctional alkylation/Wittig cascade
One-pot efficiency and step-count reduction
Organometallic ligand design
π-Allyl coordination mode
Metal complex structure and electronic properties

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22 linked technical documents
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